(2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide
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Overview
Description
The compound (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide is a complex organic molecule characterized by its unique structure, which includes bromine, nitro, and hydrazinecarboximidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dibromo-2-hydroxybenzaldehyde and 4-nitrobenzyl bromide.
Formation of Benzylidene Intermediate: The 3,5-dibromo-2-hydroxybenzaldehyde is reacted with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to form the benzylidene intermediate.
Hydrazinecarboximidamide Formation: The benzylidene intermediate is then reacted with hydrazinecarboximidamide under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogenation catalysts.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Due to its structural complexity, the compound may interact with various biological targets, making it a potential lead compound in medicinal chemistry for the development of new therapeutic agents.
Industry
In materials science, the compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The exact mechanism of action of (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of bromine and nitro groups suggests potential for electrophilic interactions and redox activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{3,5-dibromo-2-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboximidamide
- (2E)-2-{3,5-dibromo-2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide
Uniqueness
The presence of the nitro group in (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. The combination of bromine and nitro groups also provides unique opportunities for further chemical modifications and applications.
This detailed overview highlights the significant aspects of this compound, from its synthesis to its potential applications in various fields
Properties
IUPAC Name |
2-[(E)-[3,5-dibromo-2-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N5O3/c16-11-5-10(7-20-21-15(18)19)14(13(17)6-11)25-8-9-1-3-12(4-2-9)22(23)24/h1-7H,8H2,(H4,18,19,21)/b20-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQYMOJPJREUID-IFRROFPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)Br)C=NN=C(N)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)Br)/C=N/N=C(N)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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